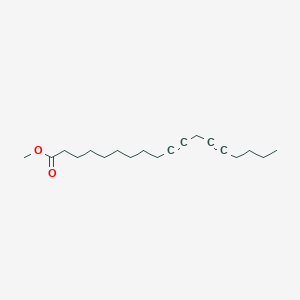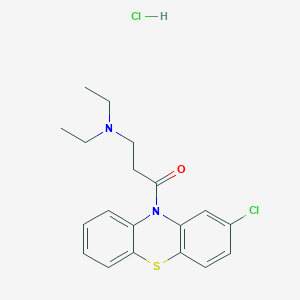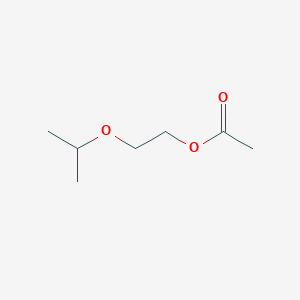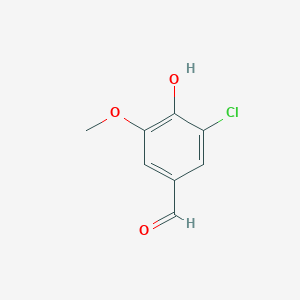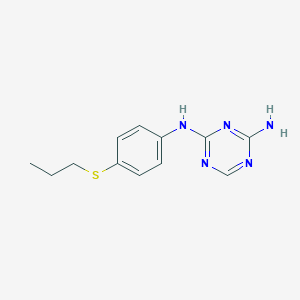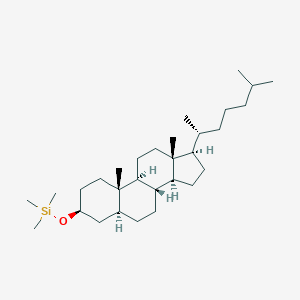
3beta-(Trimethylsiloxy)-5alpha-cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-(Trimethylsiloxy)-5alpha-cholestane, also known as TMS-cholestanol, is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cholestane, which is a type of steroid that is important for various physiological functions in the human body. TMS-cholestanol has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The exact mechanism of action of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is not fully understood, but it is believed to interact with cholesterol and other lipids in the cell membrane. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemical and Physiological Effects
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cholesterol transport and the modulation of lipid metabolism. This molecule has also been shown to have anti-inflammatory properties and may be useful for treating certain diseases that involve inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in lab experiments is its ability to alter membrane properties without affecting other cellular processes. This makes it a valuable tool for studying the effects of cholesterol on cell membranes in isolation. However, one limitation of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is that it may not accurately reflect the effects of cholesterol in vivo, as the molecule is not metabolized in the same way as endogenous cholesterol.
Orientations Futures
There are many potential future directions for research on 3beta-(Trimethylsiloxy)-5alpha-cholestanenol. One area of interest is the development of new drugs that target cholesterol transport and metabolism, using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol as a model system. Another direction for future research is the use of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in studies on the role of cholesterol in membrane signaling and intracellular communication. Overall, 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is a valuable tool for scientific research, and its potential applications are still being explored.
Méthodes De Synthèse
3beta-(Trimethylsiloxy)-5alpha-cholestanenol can be synthesized through a multi-step process that involves the reaction of cholestane with trimethylsilyl chloride and other reagents. The resulting product is purified through various chromatography techniques to obtain a high purity compound. This synthesis method has been refined over the years, and is now a well-established protocol for producing 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in large quantities.
Applications De Recherche Scientifique
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been used in a variety of scientific research applications, including studies on lipid metabolism, cholesterol transport, and membrane structure. This molecule is particularly useful for studying the effects of cholesterol on cell membranes, as it can be easily incorporated into lipid bilayers and can alter the physical properties of the membrane.
Propriétés
Numéro CAS |
18880-51-8 |
|---|---|
Formule moléculaire |
C30H56OSi |
Poids moléculaire |
460.8 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Clé InChI |
HRLPEXVPNOBUDF-QYHGRWQDSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Synonymes |
3β-(Trimethylsiloxy)-5α-cholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



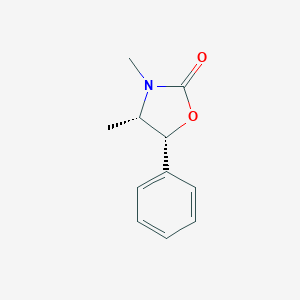
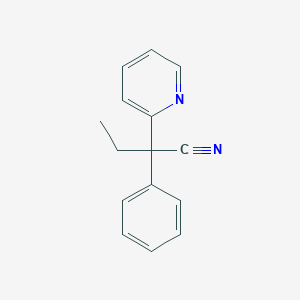
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
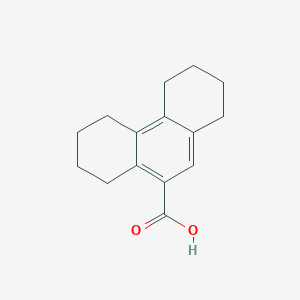
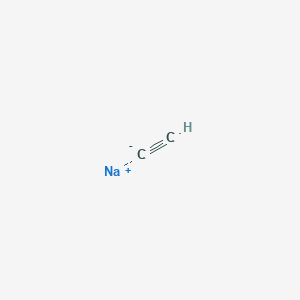
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
